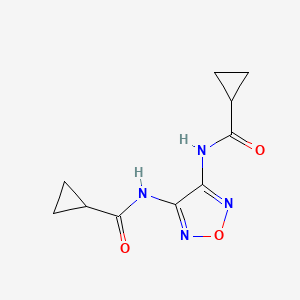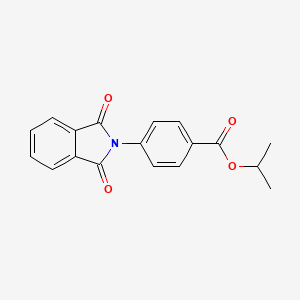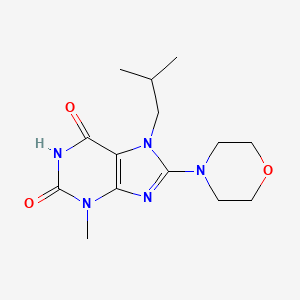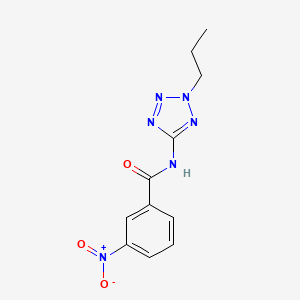
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms in its structure. N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has a unique molecular structure that makes it suitable for use in different scientific research applications.
作用机制
The exact mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is not well understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to induce apoptosis in cancer cells, while having minimal cytotoxic effects on normal cells. Furthermore, this compound has also been shown to exhibit promising fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
实验室实验的优点和局限性
One of the primary advantages of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been shown to exhibit promising anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its complex synthesis method, which can make it difficult to produce in large quantities. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields.
未来方向
There are several future directions for the study of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields. Furthermore, the synthesis method of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide can be optimized to improve its efficiency and yield. Finally, more studies are needed to evaluate the safety and toxicity of this compound before it can be used in clinical settings.
合成方法
The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a multi-step process that involves the reaction of cyclopropane carboxylic acid with hydrazine hydrate to form 1,2,5-oxadiazole. This intermediate compound is then reacted with chloroacetyl chloride to form N,N'-1,2,5-oxadiazole-3,4-diyldichloroacetamide. Finally, this compound is treated with ammonia to form N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide.
科学研究应用
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has also been investigated for its use as a catalyst in organic synthesis reactions.
属性
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-9(5-1-2-5)11-7-8(14-17-13-7)12-10(16)6-3-4-6/h5-6H,1-4H2,(H,11,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIXUHCEFXRLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NON=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7194486 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)


![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)
